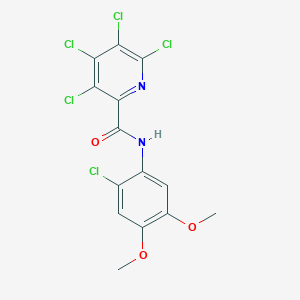
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and methoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with appropriate nucleophiles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as metallic manganese powder .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are treated with chlorine gas in the presence of catalysts. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium nitrite, ammonium acetate, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorine atoms and methoxy groups play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A precursor in the synthesis of 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide.
Tetrachloropicolinic Acid: Another chlorinated pyridine derivative with similar chemical properties.
Tetrachloro-o-benzoquinone: A compound with a similar chlorine substitution pattern but different core structure.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and methoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5N2O3/c1-23-7-3-5(15)6(4-8(7)24-2)20-14(22)12-10(17)9(16)11(18)13(19)21-12/h3-4H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMPMPGWAMROLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














